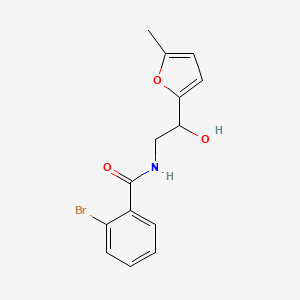

2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

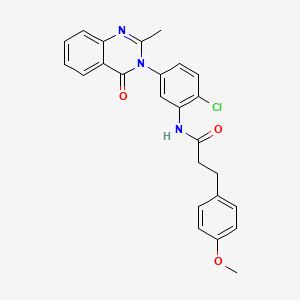

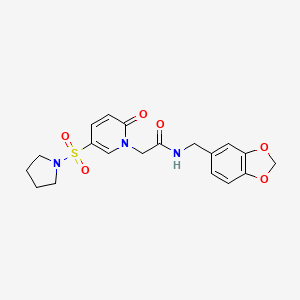

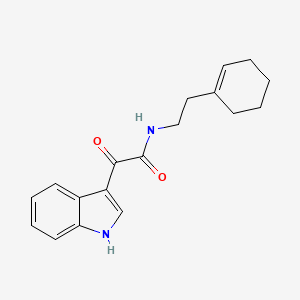

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” can be analyzed using its molecular formula C14H14BrNO3. The compound contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a 5-methylfuran moiety, which is a furan substituted by a methyl group at position 5 .Applications De Recherche Scientifique

Antidopaminergic Properties

Research into similar compounds, notably those involving bromo and benzamide structures, has shown potential applications in the field of antipsychotic agents. For example, studies on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have highlighted their significant antidopaminergic properties, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo. These compounds, due to their selective inhibition of hyperactivity components, indicate a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medication (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antifungal Applications

Compounds structurally related to 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide have been explored for their antifungal potential. A study involving the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has demonstrated their possible use as antifungal agents. Such research opens avenues for developing novel antifungal medications that leverage the unique structural properties of these compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

CCR5 Antagonist for HIV Treatment

A practical approach to synthesizing compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, shows potential in HIV treatment. This research demonstrates the feasibility of creating effective CCR5 antagonists, which are crucial for blocking HIV entry into cells. The methodology outlined could be applied to similar compounds, including 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, to explore their potential as HIV therapeutics (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide . These factors can include pH, temperature, presence of other compounds, and more.

Propriétés

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHJDWBDNOPNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)